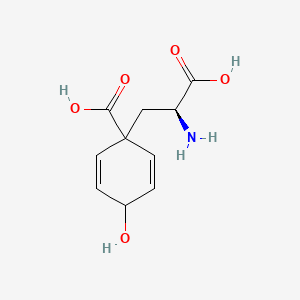

L-Arogenic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-[(2S)-2-amino-2-carboxyethyl]-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c11-7(8(13)14)5-10(9(15)16)3-1-6(12)2-4-10/h1-4,6-7,12H,5,11H2,(H,13,14)(H,15,16)/t6?,7-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEILDYWGANZNH-DSQUFTABSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C=CC1O)(CC(C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(C=CC1O)(C[C@@H](C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967588 | |

| Record name | 1-(2-Amino-2-carboxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53078-86-7 | |

| Record name | Arogenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053078867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Amino-2-carboxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AROGENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF8O7OR17T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Biosynthesis and Intermediary Metabolism of L Arogenic Acid

Shikimate Pathway: Upstream Precursors and Reactions Leading to L-Arogenic Acid

The synthesis of L-arogenate is intrinsically linked to the shikimate pathway, a seven-step metabolic route essential for producing aromatic compounds in bacteria, fungi, algae, and plants, but absent in animals nih.govnih.govfrontiersin.orgoup.comoup.com. This pathway converts fundamental carbohydrate precursors into the aromatic amino acids and a wide array of secondary metabolites.

Formation of Chorismate from Phosphoenolpyruvate (B93156) and Erythrose-4-Phosphate

The shikimate pathway commences with the condensation of two key metabolites from central metabolism: phosphoenolpyruvate (PEP), derived from glycolysis, and erythrose-4-phosphate (E4P), from the pentose (B10789219) phosphate (B84403) pathway nih.govfrontiersin.orgoup.comuniprot.orgcimap.res.inoup.comuniprot.orgresearchgate.netuniprot.orgnih.gov. This initial reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS, EC 2.5.1.54) uniprot.orgcimap.res.inuniprot.orgnih.gov. Through a series of seven enzymatic steps, these precursors are transformed into chorismate, the terminal common intermediate of the shikimate pathway frontiersin.orgoup.comoup.comuniprot.orgcimap.res.inoup.comuniprot.orgresearchgate.netuniprot.orgnih.gov. Chorismate serves as the pivotal branch point from which the biosynthesis of the three aromatic amino acids – phenylalanine, tyrosine, and tryptophan – diverges frontiersin.orgoup.comuniprot.orgcimap.res.inresearchgate.netuniprot.orguniprot.org. In plants, the entire shikimate pathway, including the synthesis of chorismate, is localized within the plastid compartment uniprot.org.

Table 1: Key Intermediates in Chorismate Biosynthesis

| Precursors | Intermediate(s) | Final Product of Pathway Section |

| Phosphoenolpyruvate (PEP) + Erythrose-4-phosphate (E4P) | 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), 3-Dehydroquinate, Shikimate, Shikimate-3-phosphate, 5-Enolpyruvylshikimate-3-phosphate (EPSP) | Chorismate |

Chorismate-to-Prephenate Conversion and Its Enzymology

The first committed step in the branch leading to phenylalanine and tyrosine is the conversion of chorismate to prephenate. This transformation is catalyzed by the enzyme chorismate mutase (CM) , which facilitates a-sigmatropic rearrangement, formally a Claisen rearrangement uniprot.orguniprot.org. Chorismate mutase is classified as an isomerase (EC 5.4.99.5) and is vital for directing metabolic flux towards phenylalanine and tyrosine biosynthesis, while diverting it away from tryptophan uniprot.orguniprot.org.

The enzymatic mechanism of CM is characterized by its ability to accelerate the inherently slow non-enzymatic rearrangement by over a million-fold uniprot.org. This remarkable rate enhancement is achieved through extensive hydrogen-bonding and electrostatic interactions within the enzyme's active site, which stabilize the high-energy transition state of the reaction. Chorismate mutases are found across various organisms, with different families (e.g., AroQ and AroH) exhibiting distinct structural folds but similar catalytic functions. While many bacterial CMs are bifunctional, possessing additional enzymatic activities like prephenate dehydratase, CMs in plants are typically monofunctional uniprot.org.

Table 2: Chorismate Mutase - Catalytic Information

| Enzyme | EC Number | Reaction | Substrate | Product | Reaction Type | Biological Role |

| Chorismate Mutase | 5.4.99.5 | Chorismate Prephenate | Chorismate | Prephenate | Claisen Rearrangement | First committed step in Phe/Tyr biosynthesis; branch point regulation. |

Direct Biosynthesis of this compound from Prephenate

Following the formation of prephenate, the pathway diverges for the synthesis of phenylalanine and tyrosine. In many organisms, particularly plants and some microorganisms, prephenate is first converted to L-arogenate via a transamination reaction, which then proceeds to form tyrosine or phenylalanine nih.gov. This critical transamination step is catalyzed by prephenate aminotransferase (PAT) .

Transamination Mechanisms of Prephenate Aminotransferase(s)

Prephenate aminotransferase catalyzes the transfer of an amino group from an amino acid donor to prephenate, yielding L-arogenate and a corresponding keto acid. This reaction is a key step in the arogenate pathway for aromatic amino acid biosynthesis.

Substrate Specificity and Co-factor Requirements (e.g., L-Glutamate, L-Aspartate)

Prephenate aminotransferases exhibit specificity for both the amino donor and the keto acid substrate. Common amino donors include L-glutamate and L-aspartate nih.gov. When L-glutamate serves as the amino donor, it is converted into 2-oxoglutarate, while L-aspartate is transformed into oxaloacetate. Many PAT enzymes are bifunctional, capable of catalyzing both aspartate aminotransferase (AAT) activity and prephenate aminotransferase (PAT) activity oup.comuniprot.org. For instance, prokaryotic-type AATs in plants, such as those found in Arabidopsis thaliana, are often identified as PATs oup.com. These enzymes typically require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, a common requirement for aminotransferases.

Table 3: Prephenate Aminotransferase - Catalytic Information

| Enzyme | EC Number(s) | Reaction | Substrate (Prephenate) | Amino Donor(s) | Product (Arogenate) | Keto Acid Byproduct | Cofactor |

| Prephenate Aminotransferase (PAT) / Aspartate Aminotransferase (AAT) | 2.6.1.1, 2.6.1.78, 2.6.1.79 | Prephenate + Amino Donor Arogenate + Keto Acid | Prephenate | L-Glutamate, L-Aspartate | L-Arogenate | 2-Oxoglutarate, Oxaloacetate | PLP |

Note: Some PATs also exhibit AAT activity, catalyzing the reaction: L-Aspartate + 2-Oxoglutarate Oxaloacetate + L-Glutamate.

Enzymatic Reaction Kinetics and Mechanisms

The transamination reaction catalyzed by PAT typically proceeds via a ping-pong bi-bi mechanism, involving the formation of a Schiff base intermediate with the PLP cofactor oup.comoup.com. Kinetic studies have revealed varied substrate affinities and catalytic efficiencies among different PAT enzymes. For example, some plant PAT enzymes exhibit a higher affinity for prephenate than for arogenate uniprot.org. Kinetic parameters, such as Michaelis constants () and turnover rates (), are enzyme-specific. For instance, the Nitrosomonas europaea aatA gene product, an aspartate/prephenate aminotransferase, shows a of 400 µM for prephenate with L-glutamate as the amino donor and a of 0.8 s⁻¹. In contrast, Petunia hybrida PPA-AT demonstrates values for prephenate around 317 µM (with L-aspartate) and 478 µM (with L-glutamate) uniprot.org. The enzyme activities can be modulated by the concentrations of amino donors and cofactors, and some PATs are subject to feedback inhibition by the end products, phenylalanine and/or tyrosine.

Table 4: Kinetic Parameters of Representative Prephenate Aminotransferases

| Enzyme/Organism | Substrate | Amino Donor | (µM) | (s⁻¹) | Reference |

| Nitrosomonas europaea aatA | Prephenate | L-Glutamate | 400 | 0.8 | |

| Petunia hybrida PPA-AT | Prephenate | L-Aspartate | 317 | ~115 nmol/sec/mg | uniprot.org |

| Petunia hybrida PPA-AT | Prephenate | L-Glutamate | 478 | ~253 nmol/sec/mg | uniprot.org |

| Arabidopsis thaliana PPA-AT (At2g22250) | Prephenate | L-Aspartate | 355 | 5-17 | uniprot.org |

| C. tepidum PPA-AT homolog | Prephenate | L-Aspartate | 464 | 12-17 |

Note: Values expressed as nmol/sec/mg are converted to s⁻¹ using an approximate molecular weight of 45 kDa for the enzyme.

Compound List:

this compound (L-arogenate)

Phosphoenolpyruvate (PEP)

Erythrose-4-phosphate (E4P)

Chorismate

Prephenate

L-Glutamate

L-Aspartate

2-Oxoglutarate

Oxaloacetate

Phenylalanine

Tyrosine

Pyridoxal 5'-phosphate (PLP)

Iii. Enzymology and Protein Biochemistry of L Arogenic Acid Metabolic Enzymes

Purification and Characterization of Enzymes Involved in L-Arogenic Acid Synthesis and Utilization

The isolation and characterization of enzymes from the this compound pathway are fundamental to understanding their roles and regulatory mechanisms. Purification strategies typically involve a combination of chromatographic techniques to isolate the enzyme of interest from crude cellular extracts.

Prephenate Aminotransferase (PAT): This enzyme catalyzes the conversion of prephenate to L-arogenate, a key step in its synthesis. In various microorganisms, PAT functionality has been identified in three different classes of aminotransferases. nih.gov The purification of these enzymes often involves affinity chromatography followed by size-exclusion chromatography. For instance, recombinant PAT enzymes from organisms like Sinorhizobium meliloti and Synechocystis sp. PCC 6803 have been overproduced in E. coli and purified to near homogeneity for characterization. nih.gov In Euglena gracilis, four distinct species of prephenate aminotransferase activity were successfully separated using ion-exchange chromatography. nih.gov

Arogenate Dehydrogenase (ADH): This enzyme, also referred to as TyrA, facilitates the NADP+-dependent oxidative decarboxylation of L-arogenate to yield L-tyrosine. semanticscholar.orgwikipedia.org The TyrA protein from the cyanobacterium Synechocystis sp. PCC 6803 has been cloned, overexpressed in Escherichia coli, and purified for biochemical studies. rhea-db.org Characterization of ADH from various sources, including Nicotiana silvestris and Euglena gracilis, has consistently shown its dependence on NADP+ as a cofactor for its catalytic activity. nih.govnih.gov

Arogenate Dehydratase (ADT): ADT catalyzes the final step in L-phenylalanine biosynthesis, converting L-arogenate to L-phenylalanine through dehydrative decarboxylation. nih.gov In Sorghum bicolor, arogenate dehydratase was purified sixfold from etiolated seedlings using techniques such as DEAE-cellulose chromatography. nih.gov In Arabidopsis thaliana, a family of six ADT isoenzymes exists. nih.gov Biochemical characterization revealed that while some isoforms (ADT3, ADT4, ADT5) are highly specific for L-arogenate, others (ADT1, ADT2, ADT6) can also utilize prephenate, albeit with a strong preference for arogenate. nih.gov

A summary of the characteristics of these key enzymes is presented below.

| Enzyme | Source Organism | Purification Method(s) | Cofactor | Molecular Weight (if available) |

| Prephenate Aminotransferase | Synechocystis sp. PCC 6803 | Affinity & Size-Exclusion Chromatography | Pyridoxal (B1214274) phosphate (B84403) | - |

| Arogenate Dehydrogenase | Synechocystis sp. PCC 6803 | Overexpression and purification from E. coli | NADP+ | ~30 kDa |

| Arogenate Dehydratase | Sorghum bicolor | DEAE-Cellulose Chromatography | - | - |

Structural Biology of this compound-Modifying Enzymes

Understanding the three-dimensional structure of enzymes in the this compound pathway provides critical insights into their catalytic mechanisms and substrate specificity.

X-ray crystallography has been the primary technique for elucidating the atomic-level structures of these enzymes. wikipedia.orglibretexts.org The crystal structure of arogenate dehydrogenase (TyrA) from Synechocystis sp. PCC 6803 has been solved to a high resolution (1.6 Å), providing a detailed view of its architecture (PDB accession code 2F1K). wikipedia.orgresearchgate.net

The structure reveals that the enzyme is a homodimer. Each monomer is composed of two distinct domains: researchgate.netnih.gov

N-terminal Domain: This domain adopts a classic Rossmann fold, which is characteristic of nucleotide-binding proteins. It is responsible for binding the NADP+ cofactor. researchgate.netnih.gov

C-terminal Domain: This domain is primarily α-helical and serves as the dimerization interface, crucial for forming the functional dimeric enzyme. researchgate.netnih.gov

The crystal structure of Synechocystis ADH, combined with sequence alignments and site-directed mutagenesis studies, has enabled the identification of key amino acid residues within the active site that are essential for substrate binding and catalysis. semanticscholar.orgresearchgate.net

Modeling of the L-arogenate substrate into the active site of the enzyme-NADP+ complex has revealed a network of interactions that position the substrate for the reaction. researchgate.net Mutagenesis experiments have confirmed the functional importance of several highly conserved residues: semanticscholar.org

His112: This residue acts as the catalytic hydrogen bond acceptor and is considered critical for the enzyme's function.

Arg213 and Arg217: Both arginine residues appear to play a role in enzyme function, with Arg217 being highly conserved.

His170: This residue is thought to maintain His112 in a catalytically competent conformation through hydrogen bonding.

The table below summarizes the key residues and their proposed functions in arogenate dehydrogenase from Synechocystis sp. PCC6803. semanticscholar.org

| Residue | Proposed Function |

| His112 | Catalytic hydrogen bond acceptor; critical for function. |

| Asp171 | Contributes to overall enzyme stability via electrostatic interactions. |

| Arg213 | Plays a role in enzyme function. |

| Arg217 | Highly conserved; plays a role in enzyme function. |

| His170 | Maintains the proper conformation of the catalytic His112. |

Kinetic Studies of this compound Enzyme Reactions

Enzyme kinetics provide quantitative measures of the catalytic efficiency and regulatory properties of the enzymes involved in this compound metabolism.

The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate. These parameters are determined by measuring initial reaction rates at various substrate concentrations. utah.edu

Kinetic characterization has been performed for several enzymes in the pathway:

Prephenate Aminotransferase (PAT): Recombinant PAT from Synechocystis sp. PCC 6803 exhibits a Km for prephenate of 0.16 mM. nih.gov

Arogenate Dehydratase (ADT): The enzyme purified from Sorghum bicolor showed hyperbolic substrate kinetics with a Km for L-arogenate of 0.32 mM. nih.gov

Prephenate Dehydratase (PDT): For comparison, a related monofunctional prephenate dehydratase from yeast (PHA2) was found to have a Km for prephenate of 35 µM. oup.com

A summary of reported kinetic values is provided in the interactive table below.

| Enzyme | Source Organism | Substrate | Km Value | Vmax Value |

| Prephenate Aminotransferase | Synechocystis sp. PCC 6803 | Prephenate | 0.16 mM | - |

| Arogenate Dehydratase | Sorghum bicolor | L-Arogenate | 0.32 mM | - |

| Prephenate Dehydratase (PHA2) | Yeast | Prephenate | 35 µM | 1.261 pKat µg⁻¹ |

The flow of metabolites through the this compound pathway is tightly regulated, primarily through feedback inhibition by the final amino acid products.

Arogenate Dehydrogenase (ADH): The activity of ADH is effectively inhibited by its end-product, L-tyrosine. nih.govnih.gov Kinetic studies on the enzyme from Euglena gracilis revealed that L-tyrosine acts as a competitive inhibitor with respect to L-arogenate and a noncompetitive inhibitor with respect to the NADP+ cofactor. nih.govnih.gov In Nicotiana silvestris, ADH is also strongly inhibited by L-tyrosine and its analog, m-fluoro-DL-tyrosine, but is not affected by L-phenylalanine. nih.gov

Arogenate Dehydratase (ADT): In contrast, ADT is regulated by L-phenylalanine. The enzyme from Sorghum bicolor is competitively inhibited by L-phenylalanine, with a low inhibition constant (Ki) of 24 µM, indicating a high affinity for the inhibitor. nih.gov Interestingly, the same enzyme is stimulated by L-tyrosine, with an activation constant (KA) of 2.5 µM, demonstrating a sophisticated level of cross-pathway regulation. nih.gov

This pattern of feedback inhibition ensures that the synthesis of each amino acid is curtailed when it is present in sufficient quantities, preventing unnecessary metabolic expenditure.

| Enzyme | Effector Molecule | Effect | Type of Mechanism | Ki / KA Value |

| Arogenate Dehydrogenase | L-Tyrosine | Inhibition | Competitive (vs. L-Arogenate) | - |

| Arogenate Dehydratase | L-Phenylalanine | Inhibition | Competitive | 24 µM |

| Arogenate Dehydratase | L-Tyrosine | Activation | - | 2.5 µM |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-Tyrosine |

| L-Phenylalanine |

| Prephenate |

| NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate) |

| Pyridoxal phosphate |

| m-fluoro-DL-tyrosine |

Iv. Genetic and Molecular Regulation of L Arogenic Acid Metabolism

Gene Identification and Cloning of L-Arogenic Acid Pathway Enzymes

The biosynthesis of this compound, and its subsequent conversion to phenylalanine and tyrosine, involves several key enzymes. Research has focused on identifying and characterizing the genes encoding these enzymes. For instance, in Arabidopsis thaliana, six genes, designated ADT1 through ADT6, have been identified and cloned, encoding arogenate dehydratases (ADTs) researchgate.net. These enzymes catalyze the conversion of arogenate to phenylalanine. Studies have characterized the substrate specificities of the proteins encoded by these genes, with ADT1, ADT2, and ADT6 showing higher efficiency with arogenate than prephenate, while ADT3, ADT4, and ADT5 primarily utilize arogenate researchgate.net.

In Euglena gracilis, arogenate dehydrogenase, an enzyme involved in the conversion of arogenate to tyrosine, has been characterized. This enzyme's activity is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NAD(P)+) and is effectively inhibited by L-tyrosine nih.gov.

Transcriptional and Post-Transcriptional Regulation

The expression of genes involved in this compound metabolism is subject to intricate transcriptional and post-transcriptional control mechanisms. These processes ensure that the production of phenylalanine and tyrosine is finely tuned to cellular demands.

Promoter Analysis and Regulatory Elements

The promoter regions of genes encoding enzymes in the this compound pathway contain crucial regulatory elements that dictate their expression levels. For example, studies on the Arabidopsis thaliana Arogenate Dehydratase (ADT) genes have shown that their promoters can be analyzed for cis-acting elements that respond to various environmental and hormonal signals researchgate.netuni-bielefeld.de. While specific detailed promoter analyses for this compound pathway genes were not directly detailed in the provided search results, general principles of promoter analysis, such as identifying regulatory elements like TATA boxes, transcription factor binding sites, and hormone/stress response elements, are fundamental to understanding gene regulation mdpi.comnih.govnih.govbioscientifica.com.

Transcription Factors and Their Role in Pathway Control

Transcription factors (TFs) play a pivotal role in orchestrating the expression of genes involved in metabolic pathways, including those related to amino acid biosynthesis. For example, in plants, Auxin Response Factors (ARFs) are known to bind to auxin response elements and regulate downstream genes involved in growth and development nih.gov. While specific transcription factors directly regulating this compound pathway genes are not explicitly detailed in the provided snippets, the general principle of TF involvement in metabolic pathway control is well-established uni-bielefeld.debioscientifica.comnih.govnih.govnih.govaacrjournals.orgoup.com. These TFs can bind to specific promoter regions or interact with other regulatory proteins to modulate gene transcription.

Feedback Inhibition and Allosteric Control

Metabolic pathways are often regulated by feedback mechanisms, where the end products of the pathway inhibit the activity of early enzymes. This is a common form of allosteric control nih.govaklectures.comwikipedia.org. For instance, in Euglena gracilis, L-tyrosine effectively inhibits arogenate dehydrogenase, a key enzyme in tyrosine biosynthesis from arogenate nih.gov. Similarly, in Arabidopsis thaliana, arogenate has been shown to inhibit the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase, although its physiological relevance is debated due to low accumulation levels annualreviews.org. In other organisms, such as E. coli and Saccharomyces cerevisiae, DAHP synthases are subject to feedback inhibition by aromatic amino acids oup.com. Chorismate mutase, another enzyme in the aromatic amino acid pathway, is feedback inhibited by both L-tyrosine and L-phenylalanine in Euglena gracilis, while L-tryptophan acts as an activator nih.gov.

Table 4.2.3.1: Examples of Feedback Inhibition and Allosteric Control in Aromatic Amino Acid Biosynthesis

| Enzyme/Pathway Component | Inhibitor/Effector | Effect | Organism/Context | Reference |

| Arogenate Dehydrogenase | L-Tyrosine | Competitive Inhibition | Euglena gracilis | nih.gov |

| 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase | Arogenate | Inhibition | Arabidopsis thaliana (bean DAHP synthase) | annualreviews.org |

| Chorismate Mutase | L-Tyrosine | Feedback Inhibition | Euglena gracilis | nih.gov |

| Chorismate Mutase | L-Phenylalanine | Feedback Inhibition | Euglena gracilis | nih.gov |

| Chorismate Mutase | L-Tryptophan | Activation | Euglena gracilis | nih.gov |

| DAHP Synthase | Aromatic Amino Acids | Allosteric Inhibition | E. coli, Saccharomyces cerevisiae | oup.com |

Gene Expression Profiles in Response to Environmental Cues and Developmental Stages

Gene Family Analysis and Duplication Events

Analysis of gene families and duplication events provides insights into the evolutionary history and functional diversification of metabolic pathways. In Arabidopsis thaliana, the arogenate dehydratase (ADT) enzymes involved in phenylalanine biosynthesis are encoded by a family of six genes (ADT1-ADT6) researchgate.net. Phylogenetic analysis of these genes has helped to classify them into distinct subgroups, suggesting potential functional divergence or specialization. Gene duplication events are a major driving force for the expansion of gene families and genome evolution nih.govnih.govfrontiersin.orgresearchgate.net. While specific gene family analyses for this compound pathway enzymes beyond ADTs were not detailed, such studies are crucial for understanding the genetic basis and evolution of these metabolic routes.

Compound Name List:

this compound

Arogenate

Phenylalanine

Tyrosine

Prephenate

Arachidonic acid

Leukotrienes

Prostaglandins

Thromboxanes

5-Lipoxygenase (5-LO)

Arachidonate 5-Lipoxygenase (ALOX5)

5-Lipoxygenase-Activating Protein (ALOX5AP/FLAP)

Cyclooxygenase (COX)

3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

Chorismate

Chorismate Mutase

Arogenate Dehydratase (ADT)

Prephenate Dehydratase (PDT)

Arogenate Dehydrogenase

Aromatic-amino-acid transaminase

Aspartate—prephenate aminotransferase

Glutamate—prephenate aminotransferase

Auxin Response Factors (ARFs)

AT-hook motif nuclear localized (AHL)

ALOG family genes

Retinoic acid

Androgen Receptor (AR)

Transforming Growth Factor-β Receptor II (TβRII)

Steroidogenic Acute Regulatory (STAR) protein

Itaconic acid

Linalool

Hydroxy-sanshool

Linoleic acid

α-linolenic acid

Ursolic Acid

Asiatic Acid

Triterpenic Acids

V. Biological Roles and Ecological Significance of L Arogenic Acid

L-Arogenic Acid in Plant Physiology and Development

This compound is central to plant physiology, serving as a precursor for essential aromatic amino acids that underpin the production of numerous vital compounds.

Phenylalanine, derived from this compound, is a primary precursor for lignin (B12514952), a complex phenolic polymer that provides structural integrity and rigidity to plant cell walls scribd.comworldscientific.comresearchgate.netoup.commdpi.comnih.gov. The synthesis of lignin is initiated by the phenylpropanoid pathway, which begins with the deamination of phenylalanine scribd.commdpi.com. Enzymes such as arogenate dehydratase (ADT), responsible for converting this compound to phenylalanine, are considered crucial links between phenylalanine biosynthesis and lignin formation researchgate.netresearchgate.netresearchgate.net. Research indicates that increased flux through the shikimate pathway, leading to higher levels of intermediates like arogenate, can influence lignin accumulation in plants nih.govnsf.gov.

This compound is a pivotal intermediate in the biosynthesis of a broad spectrum of plant secondary metabolites. Beyond lignin, phenylalanine derived from this compound is essential for the phenylpropanoid pathway, which generates compounds such as flavonoids, hydroxycinnamic acids, and coumarins mdpi.comrsc.orgfrontiersin.orgscribd.comoup.com. Flavonoids, for instance, are synthesized from p-coumaroyl-CoA, a derivative of phenylalanine, and play critical roles in plant structure, reproduction, defense mechanisms, and intercellular communication researchgate.netpurdue.edunih.gov. This compound has also been implicated in the synthesis of various alkaloids rsc.orgresearchgate.net. Consequently, the regulation of this compound metabolism directly impacts the production of these diverse and vital secondary compounds.

The role of this compound extends to plant defense and stress responses. As a precursor to secondary metabolites involved in defense, such as flavonoids and lignin, its metabolic flux can indirectly influence a plant's resilience to environmental challenges researchgate.netnih.govfrontiersin.org. For example, alterations in the expression of arogenate dehydratase (ADT) genes have been linked to enhanced stress tolerance and defense mechanisms in plants researchgate.netnih.govfrontiersin.org. Studies also suggest that under stress conditions that limit the primary phenylalanine pathway, flux through alternative pathways involving arogenate may increase purdue.edu. Furthermore, certain plant ADT isoforms have been shown to differentially regulate anthocyanin biosynthesis, a class of flavonoids known to be involved in stress resistance nih.gov.

This compound in Microbial Metabolism and Diversity

This compound and its associated metabolic pathways are present in a variety of microorganisms, contributing to their metabolic diversity and survival strategies.

The arogenate pathway for aromatic amino acid biosynthesis is found in a broad range of microorganisms, including numerous bacterial species and some yeasts rsc.orgnih.govnih.govcapes.gov.brnih.govfrontiersin.org. While plants predominantly utilize the arogenate pathway for phenylalanine and tyrosine synthesis, certain bacteria employ alternative routes, such as the phenylpyruvate pathway nih.govnih.govoup.compurdue.edunih.govfrontiersin.org. For instance, Pseudomonas aeruginosa is known to utilize both the prephenate and arogenate pathways for tyrosine biosynthesis rsc.orgcapes.gov.br. Cyanobacteria, coryniform bacteria, and specific yeast species have been identified where the arogenate pathway serves as the sole route for tyrosine biosynthesis rsc.org. The presence and specific variations of these pathways are significant factors in the metabolic adaptability and evolutionary history of different microbial species nih.govnih.govnih.govfrontiersin.orgnih.gov.

This compound can serve as a vital nutrient source for certain microorganisms, supporting their growth and survival. Pseudomonas aeruginosa, for example, has been observed to recognize L-arogenate as a chemoattractant and utilize it as a sole source of carbon and nitrogen nih.govnih.govnih.gov. This utilization is often dependent on specific microbial genes, such as rpoN (encoding sigma-54), underscoring the metabolic flexibility of these organisms, particularly in nutrient-limited environments nih.govnih.gov. The catabolism of L-arogenate in these microbes typically proceeds through various pathways that converge at 4-hydroxyphenylpyruvate nih.govnih.govnih.gov.

Vi. Advanced Analytical and Methodological Approaches for L Arogenic Acid Research

Isotopic Labeling Studies for Pathway Elucidation and Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, providing invaluable insights into biosynthetic pathways and their kinetics. wikipedia.org In the context of L-arogenic acid, stable isotopes, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are incorporated into precursor molecules, and their journey through the metabolic network is monitored. nih.govnih.gov This approach, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows researchers to map the flow of atoms and quantify the rates of metabolic reactions, a practice known as metabolic flux analysis (MFA). nih.govnih.gov

Metabolic flux analysis is a vital tool for quantitatively describing cellular fluxes to understand metabolic phenotypes. nih.gov By introducing a ¹³C-labeled substrate, such as glucose, into a biological system, the carbon backbone of this compound and its downstream products, phenylalanine and tyrosine, become labeled. nih.govnih.gov The specific pattern of ¹³C incorporation in these molecules, known as isotopomer distribution, reveals the relative activities of different pathways. For instance, analyzing the labeling patterns of proteinogenic amino acids can provide information about the fluxes through central carbon metabolism, including the shikimate pathway which leads to this compound. nih.govnih.gov

Table 1: Common Stable Isotope Tracers in Shikimate Pathway Analysis

| Isotope Tracer | Application in this compound Research |

| [U-¹³C]-Glucose | Tracing the carbon backbone through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the shikimate pathway to this compound. |

| [1,2-¹³C₂]-Glucose | Differentiating between the activities of the pentose phosphate pathway and glycolysis in providing precursors for the shikimate pathway. |

| ¹⁵N-Glutamine | Investigating the nitrogen incorporation steps in the biosynthesis of aromatic amino acids from this compound. |

| ¹³C-Shikimic Acid | Directly probing the flux through the later stages of the shikimate pathway leading to chorismate and subsequently this compound. |

These studies are instrumental in identifying pathway bottlenecks, understanding regulatory mechanisms, and informing metabolic engineering strategies to enhance the production of aromatic amino acids or other valuable compounds derived from the shikimate pathway. nih.gov

Advanced Spectroscopic Techniques for this compound and Its Metabolites (excluding basic identification)

Beyond simple identification, advanced spectroscopic methods provide detailed structural and quantitative information about this compound and its related metabolites.

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, including this compound and its isomers. jchps.comslideshare.net While one-dimensional (1D) ¹H NMR provides initial information about the proton environments in a molecule, complex structures and mixtures often require more sophisticated two-dimensional (2D) NMR techniques for unambiguous assignment. libretexts.orgemerypharma.com

2D NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are pivotal in establishing the connectivity of atoms within a molecule. huji.ac.ilwikipedia.orglibretexts.org

COSY and TOCSY: These homonuclear correlation experiments reveal proton-proton coupling networks, helping to identify adjacent protons and spin systems within a molecule. emerypharma.comyoutube.com This is crucial for tracing the carbon skeleton of this compound and its metabolites.

HSQC: This technique correlates directly bonded proton and heteronuclei, typically ¹³C or ¹⁵N. wikipedia.org It provides a powerful tool for assigning carbon and nitrogen resonances based on the assignments of their attached protons.

These advanced NMR methods are not only used for de novo structure determination but also for confirming the identity of metabolites in complex mixtures and for studying the stereochemistry and conformation of these molecules, which are critical for their biological activity. hyphadiscovery.comethernet.edu.et

Mass spectrometry has become an indispensable tool in metabolomics due to its high sensitivity and ability to analyze complex biological mixtures. resolvemass.ca Advanced MS techniques offer enhanced resolution, mass accuracy, and the ability to perform structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites. This is a critical first step in the identification of novel derivatives of this compound.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural analysis. mdpi.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern provides a structural fingerprint of the molecule. This is particularly useful for distinguishing between isomers like prephenate and chorismate, which are intermediates in the shikimate pathway. purdue.edupurdue.edu

Ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. mdpi.comnih.gov This technique can separate isomers that are indistinguishable by mass alone and can provide information about the three-dimensional structure of metabolites. rsc.orgresearchgate.net For instance, TWIM-MS (Traveling Wave Ion Mobility-Mass Spectrometry) has been used to differentiate enantiomers of aromatic amino acids. rsc.orgresearchgate.net

Chromatographic Separation Methods for this compound Research

The analysis of this compound and its metabolites in biological samples requires efficient separation from a multitude of other compounds. purdue.edu Various chromatographic techniques have been developed and optimized for this purpose.

High-performance liquid chromatography (HPLC) is the most widely used technique for the separation of non-volatile and polar compounds like this compound. semanticscholar.org Several HPLC modes can be employed:

Reversed-Phase (RP) HPLC: This is a common starting point where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov The retention of aromatic acids can be manipulated by adjusting the pH of the mobile phase. chromforum.org

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds that show little retention in reversed-phase systems. Zwitterionic HILIC columns have been successfully used for the simultaneous quantification of aromatic amino acids and their pathway intermediates. nih.gov

Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase to enhance the retention of ionic compounds like this compound on a reversed-phase column. purdue.edu

Gas chromatography (GC) is typically used for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is required to increase their volatility before GC analysis.

Capillary electrophoresis (CE) is another powerful separation technique that separates ions based on their electrophoretic mobility in a capillary under the influence of an electric field. wikipedia.orglibretexts.org CE offers high separation efficiency and requires only small sample volumes. diva-portal.org Capillary Zone Electrophoresis (CZE) is the simplest form of CE and separates analytes based on their charge-to-mass ratio. libretexts.orgsciex.com This technique has been applied to the separation of various isoforms of enzymes involved in amino acid metabolism. nih.gov

Table 2: Chromatographic Methods for Shikimate Pathway Intermediates

| Technique | Stationary Phase/Column | Mobile Phase/Buffer | Detection | Reference |

| RP-HPLC | C8 | Acidic and neutral acetate (B1210297) buffers with TBA as an ion-pairing agent | MS/MS | purdue.edupurdue.edu |

| Zwitterionic HILIC | ZIC-pHILIC | Acetonitrile/Ammonium carbonate | MS | nih.gov |

| RP-HPLC | Aminopropyl | Ammonium acetate buffer (basic pH) and acetonitrile | MS/MS | purdue.edu |

| GC-MS | - | - | MS | purdue.edu |

| Capillary Electrophoresis | Fused silica (B1680970) capillary | Various electrolyte buffers | UV or MS | wikipedia.orgnih.gov |

Quantitative Analysis of this compound in Biological Samples

Accurate quantification of this compound in biological samples is crucial for understanding its metabolic significance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for targeted quantitative analysis due to its high sensitivity, selectivity, and specificity. mdpi.comnih.gov

The development of a robust quantitative LC-MS/MS method involves several key steps:

Sample Preparation: Efficient extraction of this compound from the biological matrix (e.g., plant tissue, microbial cells) is critical. This often involves homogenization in a suitable solvent and removal of interfering substances like proteins. resolvemass.caeuropeanreview.org

Chromatographic Separation: An optimized LC method is used to separate this compound from other metabolites to minimize matrix effects and ensure accurate quantification. nih.govnih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for this compound and an internal standard are monitored, providing high selectivity.

Method Validation: The analytical method must be rigorously validated according to established guidelines to ensure its reliability. mdpi.comalbertopessia.com Key validation parameters include:

Linearity: The range over which the detector response is proportional to the analyte concentration.

Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Selectivity and Specificity: The ability of the method to measure the analyte of interest without interference from other components in the sample.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

Recovery: The efficiency of the extraction procedure.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

For endogenous compounds like this compound, obtaining an analyte-free matrix for calibration can be challenging. In such cases, strategies like the use of a surrogate matrix or the standard addition method are employed. cstti.comchromatographyonline.com

Viii. Theoretical and Computational Studies of L Arogenic Acid Metabolism

In Silico Pathway Reconstruction and Modeling

The reconstruction of metabolic networks is a foundational step in systems biology, creating a comprehensive map of all known biochemical reactions within an organism. For L-Arogenic acid, this involves charting the reactions from central carbon metabolism through the shikimate pathway to the branch point at chorismate, and subsequently through the pathways leading to L-phenylalanine and L-tyrosine via this compound. nih.gov

Once reconstructed, these models can be used for computational analysis, most notably through Flux Balance Analysis (FBA). FBA is a mathematical technique used to predict the distribution of metabolic fluxes throughout a network at a steady state. researchgate.net By defining an objective function, such as maximizing the production of L-phenylalanine, FBA can simulate how the network would optimally utilize resources. This approach has been used to model aromatic amino acid production in microorganisms like Escherichia coli. biorxiv.org Such models can identify metabolic bottlenecks and predict the effects of genetic modifications, guiding metabolic engineering strategies to enhance the production of valuable aromatic compounds. researchgate.netbiorxiv.org

Kinetic modeling offers a more dynamic view by incorporating enzyme kinetics, substrate concentrations, and regulatory interactions. While more data-intensive than FBA, kinetic models can simulate the time-dependent behavior of the this compound pathway, providing deeper insights into its regulation, such as the feedback inhibition of key enzymes. nih.gov These models are crucial for understanding how the flux of metabolites is dynamically controlled in response to changing cellular demands for L-phenylalanine and L-tyrosine. nih.gov

Molecular Docking and Dynamics Simulations of this compound-Binding Proteins

The metabolism of this compound is controlled by two key enzymes: arogenate dehydratase (ADT), which converts it to L-phenylalanine, and arogenate dehydrogenase (ADH), which converts it to L-tyrosine. nih.govnih.gov Understanding how this compound binds to the active sites of these proteins is crucial for explaining their specificity and catalytic mechanisms.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (this compound) when bound to a receptor (ADT or ADH) to form a stable complex. The availability of crystal structures, such as that for an arogenate dehydrogenase (PDB accession code 2F1K), provides the necessary three-dimensional template for these simulations. wikipedia.org Docking studies can help identify the key amino acid residues involved in substrate recognition and binding. Computational analyses, guided by sequence alignments and structural models, have been used to inform site-directed mutagenesis experiments on ADH, successfully identifying critical residues for catalysis and stability. semanticscholar.orgconcordia.ca

Molecular dynamics (MD) simulations extend this static picture by simulating the movement of atoms in the protein-ligand complex over time. nih.gov An MD simulation of an ADH-arogenate complex, for example, could reveal the conformational changes required to bring the substrate and the NAD+/NADP+ cofactor into the correct orientation for catalysis. wikipedia.org These simulations provide insights into the flexibility of the active site and the role of protein dynamics in the enzymatic reaction, which are not apparent from static crystal structures alone. nih.gov

Quantum Chemical Calculations of Reaction Intermediates and Transition States

While molecular mechanics methods like docking and MD are powerful for studying binding and conformational changes, quantum mechanics (QM) is required to investigate the electronic rearrangements that occur during chemical reactions. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly well-suited for studying enzymatic reactions. tsukuba.ac.jpkit.edu In this approach, the reactive center (the this compound substrate and key active site residues) is treated with a high-accuracy QM method, while the rest of the protein and solvent are treated with a more computationally efficient MM force field. researchgate.net

For arogenate dehydratase (ADT), a QM/MM study could elucidate the mechanism of the combined decarboxylation and dehydration reaction that converts this compound to L-phenylalanine. It would allow for the characterization of high-energy transition states and unstable intermediates that cannot be observed experimentally. nih.gov Similarly, for arogenate dehydrogenase (ADH), these calculations could detail the hydride transfer from this compound to the NAD+/NADP+ cofactor and the subsequent decarboxylation to form L-tyrosine. concordia.ca Computational studies on related enzymes, such as chorismate mutase, have already demonstrated the power of QM/MM in clarifying reaction mechanisms and transition state stabilization within the aromatic amino acid biosynthetic pathway. portlandpress.com

By calculating the energy barriers for these reaction steps, researchers can understand how the enzyme acts as a catalyst to accelerate the reaction. tsukuba.ac.jp This knowledge is fundamental to enzymology and can guide the design of specific enzyme inhibitors or the engineering of enzymes with novel properties.

Bioinformatics for Gene and Protein Annotation in this compound Pathways

Bioinformatics provides the tools to identify and annotate the genes and proteins that constitute the this compound metabolic pathways across different species. An in silico data mining approach, based on sequence similarity to known bacterial enzymes, was successfully used to identify the entire six-member gene family of arogenate dehydratases (ADTs) in the model plant Arabidopsis thaliana. wsu.edu

Phylogenetic analysis is a powerful bioinformatics method used to study the evolutionary relationships between these genes. Such analyses of the ADT gene family have revealed that the proteins cluster into distinct subgroups. wsu.eduresearchgate.net When combined with biochemical characterization, these phylogenetic trees show that substrate specificity (i.e., the preference for this compound versus prephenate) has evolved multiple times within the family. researchgate.net For example, in Arabidopsis, three ADT isoenzymes (ADT1, ADT2, ADT6) can utilize both arogenate and prephenate, while the other three (ADT3, ADT4, ADT5) are highly specific for arogenate. wsu.edu

Furthermore, bioinformatics tools are used to analyze promoter regions of these genes. In silico analysis of the 5'-flanking regions of ADT genes in pine has identified putative binding sites for transcription factors, such as R2R3-MYB proteins. oup.com This computational approach helps to uncover regulatory networks, linking the expression of this compound pathway genes to other major metabolic pathways, like the biosynthesis of lignin (B12514952) from L-phenylalanine. nih.gov

Q & A

Q. What are the key biosynthetic pathways involving L-Arogenic acid in plants?

this compound is a critical intermediate in the shikimate pathway, serving as a branch point for phenylalanine and tyrosine biosynthesis. Enzymes like arogenate dehydrogenase (EC 1.3.1.43) catalyze its conversion to tyrosine, while arogenate dehydratase (EC 4.2.1.91) directs it toward phenylalanine . Experimental validation often involves isotopic labeling (e.g., -prephenic acid) to track carbon flux and gene knockout studies in model organisms like Arabidopsis thaliana to confirm enzyme specificity .

Q. How can researchers verify the physicochemical properties of this compound?

Key properties include molecular weight (227.22 g/mol), CAS number (53078-86-7), and structural conformation (cis-1(S)-configuration). Methods for characterization:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.

- Spectroscopy : -NMR (e.g., δ 3.8 ppm for the α-amino group) and FT-IR (stretching vibrations at 1700 cm for carboxyl groups) .

- Crystallography : X-ray diffraction to resolve stereochemistry .

Q. What experimental models are suitable for studying this compound metabolism?

- Plant models : Tetrastigma hemsleyanum (used in transcriptome-metabolome integration studies to link TYRAAT gene expression to tyrosine production) .

- Microbial systems : Engineered E. coli strains with modified shikimate pathways to overproduce this compound for isotopic tracing .

Advanced Research Questions

Q. How do contradictory findings about this compound’s role in phenylpropanoid biosynthesis arise?

Discrepancies often stem from species-specific enzyme promiscuity. For example, PTAL (phenylalanine/tyrosine ammonia-lyase) in some plants catalyzes both phenylalanine and tyrosine, altering downstream metabolite ratios . Resolution strategies:

Q. What methodological challenges exist in quantifying this compound in complex matrices?

Challenges include low abundance in tissues and interference from structurally similar compounds (e.g., prephenic acid). Solutions:

Q. How can researchers design experiments to resolve conflicting data on this compound’s stability?

- Stress testing : Expose purified this compound to varying pH (2–12), temperature (4–50°C), and light conditions.

- Degradation profiling : Monitor byproducts via high-resolution LC-QTOF-MS and compare with reference spectra .

- Statistical validation : Apply ANOVA to assess significance of degradation rates across conditions .

Q. What integrative approaches link this compound metabolism to secondary metabolite production?

- Multi-omics integration : Pair RNA-seq data (e.g., upregulated trpB and TYRAAT genes) with metabolomics (e.g., elevated catechin and myricetin levels) .

- Flux balance analysis : Model carbon allocation in the shikimate pathway using tools like COBRApy .

Methodological Frameworks

Q. How to conduct a systematic review on this compound’s enzymatic roles?

Follow PRISMA guidelines :

- Search strategy : Use Boolean terms (e.g., "this compound AND arogenate dehydrogenase") in PubMed/ScienceDirect.

- Inclusion criteria : Focus on in vitro enzyme assays and gene expression studies.

- Data synthesis : Tabulate , , and pH optima from primary studies .

Q. Table 1. Key Enzymes in this compound Metabolism

| Enzyme | EC Number | Function | Reference |

|---|---|---|---|

| Arogenate dehydrogenase | 1.3.1.43 | Converts this compound to tyrosine | |

| Arogenate dehydratase | 4.2.1.91 | Converts this compound to phenylalanine | |

| Phenylalanine hydroxylase | 1.14.16.1 | Hydroxylates phenylalanine to tyrosine (animals) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.